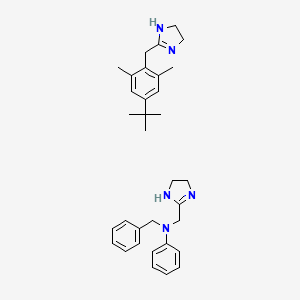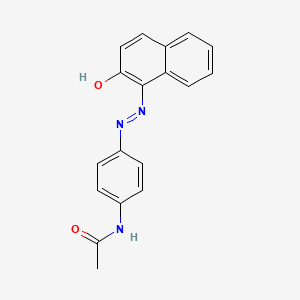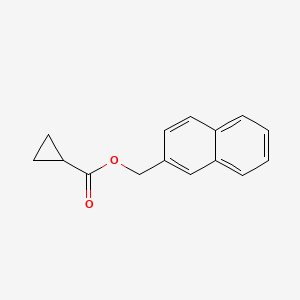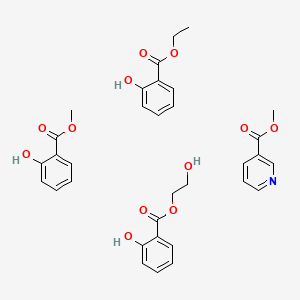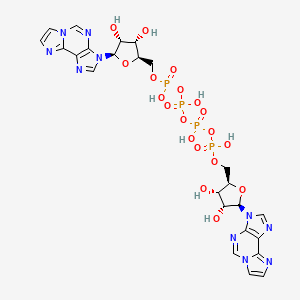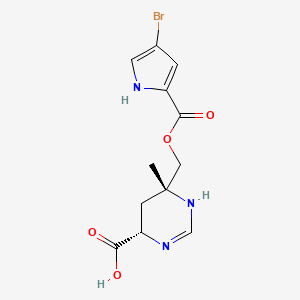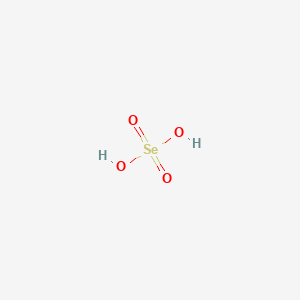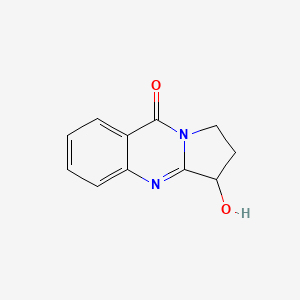
Vasicinone
Übersicht
Beschreibung
Vasicinone is a natural product found in Peganum nigellastrum, Nitraria sibirica, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Neuroprotection in Parkinson’s Disease
Vasicinone, a quinazoline alkaloid from Adhatoda vasica, shows promise in treating Parkinson’s disease. Research indicates it can mitigate paraquat-induced apoptosis in SH-SY5Y cells, a model for Parkinson’s disease, by enhancing cell survival signaling pathways and downregulating apoptotic pathways (Ju et al., 2019). Another study found that vasicinone enhanced autophagy in these cells, protecting them from mitochondrial dysfunction and reducing Parkinson’s disease-associated α-synuclein levels (Huang et al., 2020).
Anti-Cancer Properties
Vasicinone has demonstrated anti-proliferative effects against lung carcinoma cells. It induces apoptosis through both Fas death receptors and Bcl-2 regulated signaling, suggesting its potential as a therapeutic agent against oxidative stress-induced lung cancer (Dey et al., 2018).
Bronchodilatory Activity
Originally identified as a bronchodilator, vasicinone's activity in this area has been substantiated over the years. Studies have explored its bronchodilatory effects, comparing it with other known agents, and confirming its potential in treating respiratory ailments (Amin & Mehta, 1959), (Cambridge et al., 1962), (Bhalla & Nimbkar, 1982).
Hepatoprotective Activity
Vasicinone has been evaluated for its hepatoprotective activity. Studies using animal models indicate that it can effectively protect the liver from damage, suggesting its potential in treating liver disorders (Sarkar et al., 2014).
Antiplasmodial and Vasorelaxant Activities
Extracts containing vasicinone from Peganum harmala seeds demonstrated moderate antiplasmodial activity against Plasmodium falciparum and showed vasorelaxant activity in isolated rat aorta models (Astulla et al., 2008).
Anti-Inflammatory and Antimicrobial Properties
Vasicinone has been identified to have significant anti-inflammatory and antimicrobial activities, as demonstrated in studies focusing on its effects against bacterial strains like E. coli and fungi like C. albicans (Singh & Sharma, 2013).
Chemical Synthesis and Analysis
Research has also focused on the chemical synthesis of vasicinone, including methods for its optical isomers, and quantitative analysis in various plant species (Eguchi et al., 1996), (Subramanya et al., 2016).
Eigenschaften
IUPAC Name |
3-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-9-5-6-13-10(9)12-8-4-2-1-3-7(8)11(13)15/h1-4,9,14H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIVYZXRQHWCKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC3=CC=CC=C3C2=O)C1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[2,1-b]quinazolin-9-one, 3-hydroxy-2,3-dihydro- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



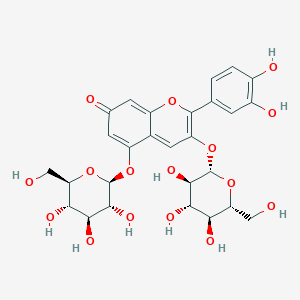
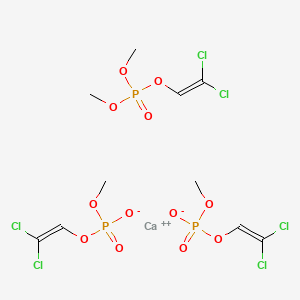

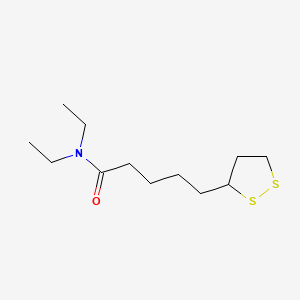
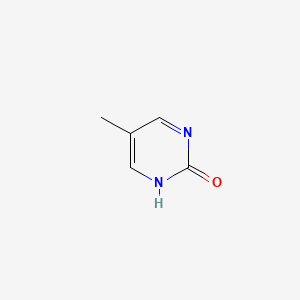
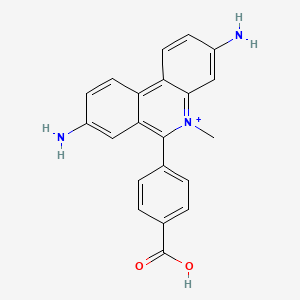
![1-[2,8-Bis(trifluoromethyl)quinolin-4-yl]-3-(tert-butylamino)propan-1-ol](/img/structure/B1206078.png)
